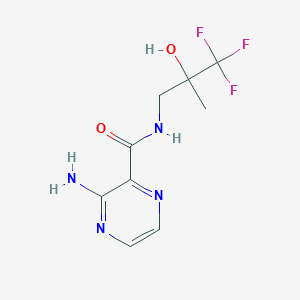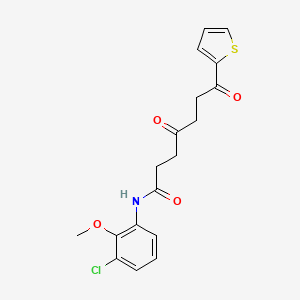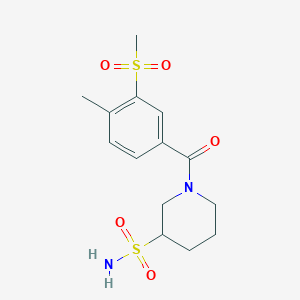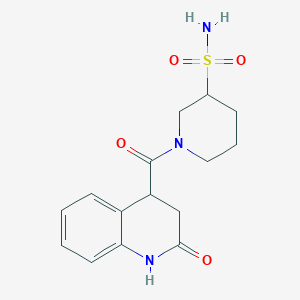![molecular formula C16H20N4O3S B7054070 1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide](/img/structure/B7054070.png)
1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a benzoyl group, a piperidine ring, and a sulfonamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-methylpyrazole derivative, followed by its coupling with a benzoyl chloride derivative. The resulting intermediate is then reacted with piperidine and sulfonamide reagents under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or pyrazole moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and biological responses .
Comparison with Similar Compounds
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Quinolinyl-pyrazoles
- 5-Amino-pyrazoles
Comparison: 1-[4-(3-Methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
1-[4-(3-methylpyrazol-1-yl)benzoyl]piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-12-8-10-20(18-12)14-6-4-13(5-7-14)16(21)19-9-2-3-15(11-19)24(17,22)23/h4-8,10,15H,2-3,9,11H2,1H3,(H2,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJDIRHPZAIFNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=C(C=C2)C(=O)N3CCCC(C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4,6-Difluoro-2,3-dihydroindol-1-yl)sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7053990.png)
![N-(5-chloropyridin-2-yl)-1-[2-(1,2,4-triazol-1-yl)propanoyl]piperidine-3-carboxamide](/img/structure/B7053998.png)
![N-[2-(3-ethyl-3-methylmorpholin-4-yl)ethyl]benzenesulfonamide](/img/structure/B7054002.png)


![N-[1-(2,6-dimethylphenyl)ethyl]-1-(5-methyl-1,2-oxazol-3-yl)methanesulfonamide](/img/structure/B7054016.png)
![1-Methyl-3-[2-[4-(3-methylbutoxy)piperidin-1-yl]-2-oxoethyl]urea](/img/structure/B7054030.png)

![N-[2-oxo-2-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethyl]ethanesulfonamide](/img/structure/B7054044.png)
![1-(1,2-oxazol-3-yl)-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]methanesulfonamide](/img/structure/B7054052.png)
![N-[(3-chloro-4-ethoxyphenyl)methyl]-1-(oxan-2-yl)methanesulfonamide](/img/structure/B7054063.png)

![1-[4-(Difluoromethyl)benzoyl]piperidine-3-sulfonamide](/img/structure/B7054081.png)

